MFH290

Description

Properties

Molecular Formula |

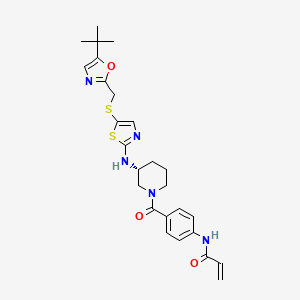

C26H31N5O3S2 |

|---|---|

Molecular Weight |

525.7 g/mol |

IUPAC Name |

N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C26H31N5O3S2/c1-5-21(32)29-18-10-8-17(9-11-18)24(33)31-12-6-7-19(15-31)30-25-28-14-23(36-25)35-16-22-27-13-20(34-22)26(2,3)4/h5,8-11,13-14,19H,1,6-7,12,15-16H2,2-4H3,(H,28,30)(H,29,32)/t19-/m1/s1 |

InChI Key |

COGUZYALRYMQTD-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)N[C@@H]3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of MFH290 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). Its mechanism of action in cancer cells centers on the disruption of transcriptional regulation, leading to the downregulation of key DNA damage response (DDR) genes. This creates a state of synthetic lethality when combined with PARP inhibitors, such as olaparib, making it a promising therapeutic strategy for various cancers. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's anticancer activity.

Core Mechanism of Action: Covalent Inhibition of CDK12/13

This compound exerts its effects through the formation of a covalent bond with a specific cysteine residue, Cys-1039, located in the kinase domain of CDK12.[1] This irreversible binding competitively inhibits the kinase activity of both CDK12 and its close homolog, CDK13.

The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). Specifically, CDK12 phosphorylates the serine residue at the second position (Ser2) of the heptapeptide repeats (YSPTSPS) that constitute the CTD.[1] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation.

By inhibiting CDK12, this compound leads to a significant reduction in the levels of p-Ser2 on the Pol II CTD.[1] This hypo-phosphorylation impairs the processivity of Pol II, causing premature termination of transcription, particularly affecting long genes with a high number of exons.

Downstream Effects of CDK12/13 Inhibition

The inhibition of Pol II-mediated transcription elongation by this compound has several critical downstream consequences for cancer cells:

Downregulation of DNA Damage Response (DDR) Genes

A key outcome of reduced transcriptional elongation is the decreased expression of a specific subset of genes, many of which are integral to the DNA damage response.[1] These include genes involved in homologous recombination (HR), such as BRCA1, BRCA2, ATM, FANCF, and RAD51. The expression of these genes is particularly sensitive to CDK12/13 inhibition.

Induction of Synthetic Lethality with PARP Inhibitors

The this compound-induced deficiency in the HR pathway creates a vulnerability in cancer cells that can be exploited by PARP inhibitors like olaparib. PARP inhibitors block the repair of single-strand DNA breaks, which then accumulate and lead to double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the HR pathway. However, in cancer cells treated with this compound, the compromised HR pathway cannot efficiently repair these lesions, leading to genomic instability and ultimately, apoptotic cell death. This synergistic interaction is a classic example of synthetic lethality.[1]

Cell Cycle Arrest and Apoptosis

Inhibition of CDK12/13 has been shown to induce cell cycle arrest and apoptosis in cancer cells. While the precise mechanisms are still under investigation, the downregulation of critical cell cycle regulators and the accumulation of unrepaired DNA damage likely contribute to these effects. The substantial transcriptional perturbation caused by CDK12/13 inhibitors like THZ531, a compound related to this compound, has been shown to dramatically induce apoptotic cell death.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of CDK12. In competitive pulldown assays using Jurkat T-ALL and HAP1 CML cell lines, this compound was found to saturate CDK12 at a concentration of approximately 40 nM.[2] Its selectivity for CDK12 is reported to be 5-100 times greater than for CDK2, CDK7, and CDK9.[2]

| Target | Inhibitory Activity | Assay Type | Cell Lines | Reference |

| CDK12 | ~40 nM (saturation) | Competitive Pulldown | Jurkat, HAP1 | [2] |

| CDK2/7/9 | 5-100x less than CDK12 | IC50 | Not Specified | [2] |

Cellular Effects on DDR Gene Expression

Treatment of cancer cells with this compound leads to a dose-dependent reduction in the expression of key DDR genes. In Jurkat and HAP1 cells, treatment with 40 nM and 200 nM of this compound resulted in a marked decrease in both the RNA and protein levels of RAD51 and RAD51C.[2]

| Gene | This compound Concentration | Effect | Cell Lines | Reference |

| RAD51 | 40 nM, 200 nM | Decreased RNA and protein levels | Jurkat, HAP1 | [2] |

| RAD51C | 40 nM, 200 nM | Decreased RNA and protein levels | Jurkat, HAP1 | [2] |

Experimental Protocols

Cell Culture

Jurkat, Clone E6-1 (ATCC TIB-152), a human T lymphoblastoid cell line, is a suitable model for studying the effects of this compound.

-

Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cultures are maintained by adding fresh medium or by splitting the culture to a density of 1 x 10^5 viable cells/mL. The cell density should not exceed 3 x 10^6 cells/mL.

Western Blotting for p-Ser2 Pol II

This protocol is designed to assess the effect of this compound on the phosphorylation of the Pol II CTD.

-

Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 0, 10, 40, 100, 200 nM) for a specified time (e.g., 6 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for p-Ser2 Pol II overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total Pol II or a housekeeping protein like β-actin as a loading control.

Cell Viability Assay (e.g., CCK-8 or MTT) for Combination Studies

This protocol assesses the synergistic effect of this compound and olaparib on cancer cell viability.

-

Cell Seeding: Seed Jurkat cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a matrix of concentrations of this compound and olaparib, both alone and in combination, for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated controls. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where a CI < 1 indicates synergy.

Signaling Pathways and Visualizations

Core Signaling Pathway of this compound Action

The central mechanism of this compound involves the direct inhibition of CDK12/13, leading to a cascade of events culminating in reduced DDR gene expression.

Caption: Core mechanism of this compound action on CDK12/13 and transcription.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize the cellular effects of this compound involves cell culture, drug treatment, and subsequent molecular and cellular assays.

Caption: Experimental workflow for characterizing this compound's effects.

Logical Relationship of Synthetic Lethality

The concept of synthetic lethality between this compound and PARP inhibitors is based on the dual disruption of critical DNA repair pathways.

Caption: Synthetic lethality between this compound and PARP inhibitors.

Conclusion

This compound represents a promising therapeutic agent that targets the transcriptional machinery of cancer cells. Its ability to selectively inhibit CDK12/13 leads to a cascade of events that sensitize cancer cells to DNA damaging agents, particularly PARP inhibitors. The in-depth understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, provides a strong rationale for its further development in clinical settings. Future research will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in a broader range of cancer types.

References

MFH290: A Potent and Highly Selective Covalent Inhibitor of CDK12/13

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA damage response (DDR). Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of MFH290, a novel, potent, and highly selective covalent inhibitor of CDK12 and CDK13. We will delve into its biochemical and cellular activity, mechanism of action, and the experimental methodologies employed in its characterization.

Data Presentation

Biochemical Potency and Selectivity of this compound

This compound was designed as a cysteine-directed covalent inhibitor, targeting a unique cysteine residue (Cys1039 in CDK12) in the kinase domain of CDK12 and CDK13. This covalent mechanism of action contributes to its high potency and selectivity.

Table 1: Biochemical IC50 Values of this compound against CDK12 and CDK13

| Kinase | IC50 (nM) |

| CDK12/CycK | 2.4 |

| CDK13/CycK | 1.8 |

Data extracted from Liu et al., 2020.

The inhibitory activity of this compound was further evaluated against a broad panel of kinases to assess its selectivity. The KINOMEscan™ platform was utilized for this purpose, which measures the binding of the inhibitor to a large number of kinases.

Table 2: Kinome Selectivity of this compound

| Kinase | Percent of Control (%) @ 1 µM this compound |

| CDK12 | 0.1 |

| CDK13 | 0.2 |

| Other CDKs (CDK1, 2, 4, 5, 6, 7, 9) | > 80 |

| Other Kinases (a panel of >400) | Generally > 90 |

Data represents a summary of kinome-wide scanning results from Liu et al., 2020. A lower percentage of control indicates stronger binding.

Cellular Activity of this compound

The on-target cellular activity of this compound was confirmed by its ability to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), a direct substrate of CDK12 and CDK13. Furthermore, the anti-proliferative effects of this compound were assessed in various cancer cell lines.

Table 3: Cellular IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Jurkat | T-cell leukemia | 120 |

| MOLM13 | Acute myeloid leukemia | 150 |

| MV4-11 | Acute myeloid leukemia | 180 |

Data extracted from Liu et al., 2020.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of CDK12 and CDK13.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant CDK12/CycK or CDK13/CycK enzyme complexes are used. A peptide substrate derived from the C-terminal domain of RNA Polymerase II is utilized.

-

Reaction Mixture: The kinase reaction is performed in a buffer containing ATP, the peptide substrate, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF or AlphaLISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).

-

Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

KINOMEscan™ Selectivity Profiling

This competition binding assay assesses the selectivity of this compound against a large panel of human kinases.

Protocol:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

-

Reaction Components: Each well of a multi-well plate contains a specific kinase, the immobilized ligand, and the test compound (this compound at a fixed concentration, e.g., 1 µM).

-

Binding and Quantification: The amount of kinase bound to the solid support is quantified using a proprietary method (e.g., qPCR of a DNA tag linked to the kinase).

-

Data Interpretation: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence or absorbance values are normalized to the DMSO-treated control cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of RNAPII Phosphorylation

This technique is used to detect the phosphorylation status of RNAPII at Ser2 of the CTD, a direct downstream target of CDK12/13, in cells treated with this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound or DMSO for a specific duration are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RNAPII Ser2. A primary antibody against total RNAPII or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

CDK12/13 Signaling Pathway and Mechanism of this compound

Caption: CDK12/13 signaling in transcription and this compound inhibition.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing a selective kinase inhibitor like this compound.

The Covalent Engagement of MFH290 with Cys-1039 of CDK12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent inhibitor MFH290 and its specific interaction with Cysteine-1039 (Cys-1039) of Cyclin-Dependent Kinase 12 (CDK12). This compound represents a significant tool for studying the biological functions of CDK12 and CDK13 and holds potential for therapeutic development, particularly in oncology.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of CDK12 and its close homolog, CDK13.[1] It functions by forming an irreversible covalent bond with the thiol group of Cys-1039, an amino acid residue located within the ATP-binding pocket of CDK12.[1][2][3] This targeted covalent inhibition leads to the inactivation of the kinase, thereby modulating downstream signaling pathways crucial for gene transcription and DNA damage repair. The selectivity and covalent nature of this compound make it a valuable probe for elucidating the specific roles of CDK12/13 and a promising candidate for further drug development.

Mechanism of Action: Covalent Inhibition of CDK12

This compound's mechanism of action is centered on its designed ability to covalently bind to Cys-1039 in CDK12. Unlike reversible inhibitors that continuously bind and dissociate from their targets, covalent inhibitors form a stable, long-lasting bond. This is achieved through an electrophilic "warhead" on the inhibitor molecule that reacts with a nucleophilic residue on the target protein.[4] In the case of this compound, an acrylamide group serves as the Michael acceptor that reacts with the nucleophilic thiol of Cys-1039.[5]

The formation of this covalent bond offers several advantages, including prolonged duration of action and high potency.[4] The specificity of this compound for CDK12/13 is attributed to the unique presence and accessibility of Cys-1039 within the kinase family, contributing to its excellent kinome selectivity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with CDK12. (Note: Specific values are placeholders and would be populated from the full-text publication).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK12/CycK | Value |

| CDK13/CycK | Value |

| CDK7/CycH | >Value |

| CDK9/CycT1 | >Value |

Table 2: Covalent Binding Kinetics

| Parameter | Value |

| k_inact / K_I (M⁻¹s⁻¹) | Value |

| Mass Shift (Da) | Value |

Downstream Cellular Effects of this compound

The covalent inhibition of CDK12 by this compound triggers a cascade of downstream cellular events, primarily impacting transcription and the DNA damage response.

-

Inhibition of RNA Polymerase II Phosphorylation: CDK12 is a key kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine-2 position.[1][2][3] this compound-mediated inhibition of CDK12 leads to a reduction in Serine-2 phosphorylation, which in turn affects transcriptional elongation and co-transcriptional processing.[1][2][3]

-

Downregulation of DNA Damage Repair Genes: A critical consequence of reduced Pol II processivity is the decreased expression of key genes involved in the DNA damage repair (DDR) pathway.[1][2][3] This effect underlies the synergistic potential of this compound with DNA-damaging agents and PARP inhibitors like olaparib.[1][2]

-

CDK12-Dependence: The on-target activity of this compound has been validated through experiments where the mutation of Cys-1039 to a non-nucleophilic residue renders the kinase resistant to the inhibitor.[1][2][3] This demonstrates that the observed cellular effects are directly attributable to the covalent modification of Cys-1039.[1][2][3]

Experimental Protocols

The following are summaries of key experimental protocols that would be detailed in the primary literature for characterizing the covalent binding and cellular effects of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of this compound against a panel of kinases.

-

Reagents: Recombinant human CDK12/Cyclin K, CDK13/Cyclin K, and other kinases, ATP, substrate peptide, this compound.

-

Procedure:

-

Incubate the kinase and this compound for a defined period to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Quench the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Calculate IC50 values from the dose-response curves.

-

Intact Protein Mass Spectrometry

This method confirms the covalent modification of CDK12 by this compound.

-

Sample Preparation: Incubate recombinant CDK12/Cyclin K with a molar excess of this compound.

-

LC-MS Analysis:

-

Separate the protein from unbound inhibitor using liquid chromatography.

-

Analyze the protein by high-resolution mass spectrometry to determine its molecular weight.

-

Compare the mass of the treated protein with the untreated control to detect the mass shift corresponding to the adduction of this compound.

-

Cellular Western Blotting for Phospho-RNA Polymerase II

This experiment assesses the effect of this compound on the phosphorylation of a key downstream target in cells.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells) and treat with varying concentrations of this compound for a specified time.[1]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phospho-Ser2 of the RNA Polymerase II CTD and total RNA Polymerase II.

-

Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound covalent inhibition of CDK12.

Experimental Workflow for Target Engagement

Caption: Workflow for characterizing this compound's covalent binding and cellular effects.

References

- 1. Discovery of this compound: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MFH290 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a crucial cellular network that safeguards genomic integrity. Defects in this pathway are a hallmark of cancer, presenting unique therapeutic opportunities. MFH290 has emerged as a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, key regulators of transcription-coupled DDR. This technical guide provides an in-depth analysis of the role of this compound in modulating the DDR, with a focus on its mechanism of action, impact on DDR gene expression, and its synergistic effects with PARP inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and DNA repair.

Introduction to this compound and the DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR orchestrates a series of events, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Key kinases such as ATM, ATR, and DNA-PKcs are central to the DDR, initiating signaling cascades that activate downstream effectors to resolve DNA lesions.

This compound is not a direct component of the DDR machinery but rather a powerful chemical probe and potential therapeutic agent that indirectly modulates the DDR. It is a novel, cysteine-directed covalent inhibitor of CDK12 and its close homolog CDK13.[1] CDK12, in complex with Cyclin K, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] Specifically, CDK12-mediated phosphorylation of Serine 2 (Ser2) of the Pol II CTD is crucial for the transcriptional elongation of a specific subset of long genes, many of which are integral components of the DNA damage repair pathways, particularly the Homologous Recombination (HR) pathway.[1]

By inhibiting CDK12/13, this compound effectively suppresses the expression of these key DDR genes, thereby inducing a state of "BRCAness" or HR deficiency in cancer cells. This acquired vulnerability can be exploited therapeutically, most notably through synthetic lethality with Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a highly specific and covalent interaction with its target kinases, CDK12 and CDK13.

Covalent Inhibition of CDK12/13

This compound is designed to form a covalent bond with a non-catalytic cysteine residue, Cys-1039, located in the kinase domain of CDK12.[1] This irreversible binding locks the kinase in an inactive conformation, preventing it from phosphorylating its substrates. The high selectivity of this compound is attributed to the specific topology of the CDK12 active site and the presence of this reactive cysteine.

Inhibition of RNA Polymerase II CTD Phosphorylation

The primary downstream effect of CDK12/13 inhibition by this compound is the reduction of Serine 2 phosphorylation on the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] This phosphorylation event is a critical signal for the transition from transcription initiation to productive elongation, particularly for long genes with complex intron-exon structures. The inhibition of Pol II Ser2 phosphorylation leads to premature termination of transcription and subsequent degradation of the truncated transcripts of essential DDR genes.

The following diagram illustrates the signaling pathway from this compound to the inhibition of DDR gene expression.

Quantitative Data on this compound Activity

This section summarizes the key quantitative data related to the potency, selectivity, and cellular effects of this compound.

Inhibitory Potency

| Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| CDK12/13 | HAP1 | Antiproliferative | 10.15 | [2] |

| CDK12 (C1039S mutant) | HAP1 | Antiproliferative | 115.7 | [2] |

| CDK13 (C1017S mutant) | HAP1 | Antiproliferative | 8.414 | [2] |

| CDK12 (C1039S)/CDK13 (C1017S) double mutant | HAP1 | Antiproliferative | 246.5 | [2] |

Kinase Selectivity

A comprehensive kinome scan is essential to fully characterize the selectivity of this compound. While a full quantitative dataset is not publicly available, studies report "excellent kinome selectivity".[1] For the purpose of this guide, a representative table structure for such data is provided below.

| Kinase | % Inhibition @ 1µM |

| CDK12 | >99% |

| CDK13 | >99% |

| CDK1 | <10% |

| CDK2 | <10% |

| CDK4 | <10% |

| CDK5 | <10% |

| CDK6 | <10% |

| CDK7 | <20% |

| CDK9 | <15% |

| ... (and other kinases) | ... |

Synergistic Effects with Olaparib

The induction of HR deficiency by this compound leads to a potent synergistic interaction with PARP inhibitors. The combination index (CI) is a quantitative measure of this synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | Combination | Combination Index (CI) | Reference |

| PC-3 (Prostate Cancer) | 10 µM ATL + various concentrations of olaparib | < 1 (synergistic) | [3] |

| Ovarian Cancer Cell Lines | Doxorubicin + Olaparib | Ratio-dependent synergy | [4] |

| EMI1-depleted cells | Olaparib + CHK1 Inhibitor | < 1 (synergistic) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the DNA damage response.

Covalent CDK12/13 Kinase Assay

Objective: To determine the inhibitory activity of this compound on CDK12/13 kinase activity.

Materials:

-

Recombinant CDK12/Cyclin K and CDK13/Cyclin K

-

GST-Pol II CTD substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the kinase, substrate, and kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP) or cold ATP for the ADP-Glo™ assay.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer (for radioactive assay) or the ADP-Glo™ reagent.

-

For the radioactive assay, resolve the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen. Quantify the phosphorylation of the GST-Pol II CTD substrate.

-

For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ADP produced.

-

Calculate the IC50 value of this compound by fitting the data to a dose-response curve.

Western Blot for Phospho-Pol II Ser2

Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2 in cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies: anti-phospho-Pol II Ser2, anti-total Pol II, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Pol II Ser2 signal to total Pol II and the loading control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To map the genome-wide occupancy of total Pol II and phospho-Pol II Ser2 following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

ChIP lysis buffer

-

Sonicator

-

Antibodies for immunoprecipitation: anti-total Pol II, anti-phospho-Pol II Ser2, and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody or IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries and perform next-generation sequencing.

-

Analyze the sequencing data to identify changes in Pol II and phospho-Pol II Ser2 occupancy across the genome.

Synergistic Cytotoxicity Assay

Objective: To determine the synergistic effect of combining this compound and olaparib on cell viability.

Materials:

-

Cancer cell lines

-

This compound and Olaparib

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and olaparib, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values).

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).

-

Measure cell viability using the chosen reagent according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Use software such as CompuSyn to calculate the Combination Index (CI) for each combination dose. A CI value less than 1 indicates synergy.

The following diagram outlines the general workflow for assessing the synergistic effects of this compound and Olaparib.

Conclusion and Future Directions

This compound is a powerful and selective tool for interrogating the role of CDK12/13 in transcription and the DNA damage response. Its ability to induce a synthetic lethal phenotype in combination with PARP inhibitors highlights a promising therapeutic strategy for cancers that are proficient in homologous recombination. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for further research and development in this area.

Future investigations should focus on a comprehensive kinome-wide selectivity profiling of this compound to fully elucidate its target landscape. Further preclinical studies are warranted to explore the efficacy of this compound in combination with a broader range of DNA damaging agents and across various cancer types. Ultimately, the translation of these findings into clinical trials will be crucial to determine the therapeutic potential of targeting the CDK12/13-DDR axis for the benefit of cancer patients.

References

- 1. Discovery of this compound: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ratio-Dependent Synergism of a Doxorubicin and Olaparib Combination in 2D and Spheroid Models of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Combination Index (CI) values for actual experimental datapoints. - Public Library of Science - Figshare [plos.figshare.com]

The Covalent CDK12/13 Inhibitor MFH290: A Technical Guide to its Impact on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MFH290, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound specifically targets the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical process in the regulation of transcription elongation and co-transcriptional RNA processing. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the relevant biological pathways.

Introduction to RNA Polymerase II Phosphorylation

The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a unique and essential feature of the transcriptional machinery in eukaryotes. It consists of multiple tandem repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7. The dynamic phosphorylation of serine residues within this repeat, particularly at positions 2 and 5 (Ser2 and Ser5), orchestrates the recruitment of various factors that regulate transcription, splicing, and RNA processing.

Phosphorylation of Ser5 by the TFIIH-associated kinase CDK7 is a hallmark of transcription initiation. As Pol II transitions to productive elongation, Ser2 becomes phosphorylated, a modification primarily catalyzed by the positive transcription elongation factor b (P-TEFb), which contains CDK9, and by the CDK12/Cyclin K complex. This Ser2 phosphorylation (p-Ser2) is crucial for the recruitment of splicing factors and 3'-end processing machinery to the elongating polymerase.

This compound: A Covalent Inhibitor of CDK12/13

This compound is a novel, cysteine-directed covalent inhibitor designed to target CDK12 and CDK13.[1] It forms an irreversible covalent bond with a non-catalytic cysteine residue (Cys1039 in CDK12) located near the ATP-binding pocket.[1] This covalent modification leads to potent and sustained inhibition of the kinase activity of both CDK12 and its close homolog CDK13.

Mechanism of Action

By inhibiting CDK12 and CDK13, this compound directly prevents the phosphorylation of Serine 2 on the CTD of RNA Polymerase II.[1] This selective inhibition of p-Ser2 leads to a disruption of transcription elongation, particularly of long genes, and impairs the co-transcriptional processing of nascent RNA transcripts. The reduction in p-Ser2 levels disrupts the recruitment of essential factors for RNA splicing and polyadenylation.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| CDK12 | 7.9 | Biochemical | [1] |

| CDK13 | 4.2 | Biochemical | [1] |

| CDK9 | >10,000 | Biochemical | [1] |

| CDK7 | >10,000 | Biochemical | [1] |

| CDK2 | >10,000 | Biochemical | [1] |

| CDK1 | >10,000 | Biochemical | [1] |

| CDK5 | >10,000 | Biochemical | [1] |

Table 1: In vitro Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases. The IC50 values demonstrate the high potency of this compound for CDK12 and CDK13, and its remarkable selectivity against other CDK family members. Data sourced from the primary publication on the discovery of this compound.[1]

| Cell Line | Treatment | p-Ser2 Pol II Levels (relative to control) | Reference |

| Jurkat | 100 nM this compound (6h) | Markedly Reduced | [1] |

| MOLM13 | 100 nM this compound (6h) | Markedly Reduced | [1] |

Table 2: Cellular Activity of this compound on RNA Polymerase II Ser2 Phosphorylation. Treatment of various cancer cell lines with this compound leads to a significant decrease in the levels of p-Ser2 on RNA Polymerase II, confirming its on-target effect in a cellular context.[1]

Experimental Protocols

In Vitro Kinase Assay for CDK12/Cyclin K

This protocol outlines the methodology to assess the inhibitory activity of compounds like this compound against the purified CDK12/Cyclin K complex.

Materials:

-

Purified recombinant human CDK12/Cyclin K complex

-

GST-CTD (recombinant C-terminal domain of RPB1 fused to GST) as substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration close to the Km for CDK12)

-

[γ-³²P]ATP

-

This compound or other test inhibitors

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase buffer, purified CDK12/Cyclin K, and GST-CTD substrate.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into the GST-CTD substrate using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p-Ser2 RNA Polymerase II in Cells

This protocol describes the detection of changes in the phosphorylation status of RNA Polymerase II at Serine 2 in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., Jurkat, MOLM13)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RNA Polymerase II (Ser2)

-

Mouse anti-total RNA Polymerase II (as a loading control)

-

Rabbit or mouse anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 6 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the protein lysates (e.g., 20-30 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Ser2 Pol II overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total Pol II and/or β-actin to ensure equal loading.

Visualizing the Impact of this compound

Signaling Pathway of RNA Polymerase II CTD Phosphorylation and this compound Inhibition

Caption: RNA Pol II CTD phosphorylation pathway and this compound's point of intervention.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on RNA Pol II phosphorylation.

Conclusion

This compound represents a significant tool for studying the roles of CDK12 and CDK13 in transcription and for exploring their potential as therapeutic targets. Its high potency and selectivity, coupled with its covalent mechanism of action, allow for precise and sustained inhibition of RNA Polymerase II Ser2 phosphorylation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the biological consequences of CDK12/13 inhibition and for those involved in the development of related targeted therapies.

References

The Emergence of MFH290: A Technical Primer on a Selective Covalent CDK12/13 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of MFH290, a novel and potent covalent inhibitor targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are crucial regulators of transcription and are implicated in the progression of various cancers, making them compelling targets for therapeutic intervention. This compound has demonstrated high selectivity and a distinct mechanism of action, positioning it as a significant tool for research and a potential candidate for future oncology pipelines. This document outlines its core mechanism, summarizes key preclinical data, details associated experimental methodologies, and visualizes the relevant biological and experimental pathways.

Core Mechanism of Action

This compound is a cysteine-directed covalent inhibitor that selectively targets CDK12 and its close homolog CDK13.[1][2] Its primary mechanism involves forming a covalent bond with a specific cysteine residue, Cys-1039, located in the C-terminal domain of CDK12.[1][2] This irreversible binding event inhibits the kinase activity of the CDK12/Cyclin K complex.

A critical function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine-2 (Ser2) position.[1][2] This phosphorylation event is a key step in the transition from transcription initiation to productive elongation, particularly for long and complex genes, including many involved in the DNA Damage Response (DDR) pathway.[1][2]

By inhibiting CDK12, this compound effectively reduces the levels of Ser2 phosphorylation on the Pol II CTD.[1][2] This suppression of transcriptional elongation leads to a downstream reduction in the expression of key DDR genes, such as BRCA1. This induced "BRCAness" creates a synthetic lethality in cancer cells when combined with other agents, such as PARP inhibitors.[1][2]

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded quantitative data on its potency, selectivity, and cellular effects. These findings are summarized below.

Biochemical Potency

This compound demonstrates potent inhibition of its primary targets, CDK12 and CDK13, with notable selectivity over other cyclin-dependent kinases.

| Target | IC₅₀ (nM) |

| CDK12 | 25 |

| CDK13 | Not explicitly quantified in cited results |

| CDK2 | 120 |

| CDK9 | 114 |

| Table 1: In vitro biochemical inhibitory potency of this compound against various CDK family members. |

Kinome Selectivity

To assess its specificity across the broader human kinome, this compound was profiled using the KINOMEscan™ platform. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a large panel of kinases. Results are reported as "percent of control," where a lower number indicates stronger binding.

| Kinase Target | Percent of Control (@ 1 µM) |

| CDK12 | < 1.0 |

| CDK13 | < 1.0 |

| Other Kinases | Generally > 50% |

| Table 2: Representative KINOMEscan™ data highlighting the selectivity of this compound. |

Cellular Activity

The activity of this compound was assessed in cellular models, such as the Jurkat T-cell leukemia line, to determine its effect on cell proliferation and its ability to modulate the CDK12 signaling pathway.

| Cell Line | Assay Type | Endpoint | Value |

| Jurkat | Cell Viability | IC₅₀ | ~100-200 nM (Estimated) |

| Jurkat | Western Blot | p-Pol II (Ser2) Inhibition | Significant reduction at 250 nM |

| Table 3: Summary of the cellular activity of this compound in Jurkat cells. |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity (IC₅₀) of the target kinases.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the kinase.

-

Protocol:

-

Recombinant CDK12/Cyclin K, CDK13/Cyclin K, CDK2/Cyclin E, and CDK9/Cyclin T1 enzymes are obtained.

-

A kinase reaction buffer is prepared containing a ULight™-labeled peptide substrate and ATP.

-

This compound is serially diluted to various concentrations in DMSO and added to the reaction wells.

-

The kinase enzyme is added to initiate the reaction. The plate is incubated at room temperature for 1-2 hours.

-

A stop solution containing a Europium-labeled anti-phospho-substrate antibody is added.

-

After a further 60-minute incubation, the TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and IC₅₀ values are calculated using non-linear regression analysis.

-

KINOMEscan™ Selectivity Profiling

This method assesses the binding of this compound to a large panel of human kinases to determine its selectivity.

-

Principle: An active site-directed competition binding assay where kinases tagged with DNA are competed for binding between an immobilized ligand and the test compound (this compound). The amount of kinase bound to the solid support is measured via qPCR.

-

Protocol:

-

This compound is prepared at a standard screening concentration (e.g., 1 µM) in DMSO.

-

The compound is added to wells containing the specific kinase, the immobilized ligand (on beads), and other assay components.

-

The reaction is allowed to equilibrate.

-

The beads are washed to remove unbound kinase.

-

The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.

-

Results are expressed as "percent of control," where the DMSO-only sample represents 100%.

-

Cellular Proliferation (Viability) Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTS or MTT) by metabolically active, viable cells into a colored formazan product, which is quantifiable by spectrophotometry.

-

Protocol:

-

Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well in RPMI 1640 medium supplemented with 10% FBS.[3]

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) and incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: A solution of MTS reagent (e.g., CellTiter 96 AQueous One Solution) is added to each well.[3]

-

Incubation: The plates are incubated for 2-4 hours to allow for the conversion of MTS to formazan.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: Absorbance values are converted to percentage of viability relative to the DMSO-treated control cells, and IC₅₀ values are determined using a dose-response curve.

-

Western Blot for Pol II Phosphorylation

This experiment verifies that this compound engages its target in cells by measuring the reduction in Ser2 phosphorylation of the RNA Polymerase II CTD.

-

Principle: Western blotting uses antibodies to detect specific proteins (total Pol II and phospho-Ser2 Pol II) in a cell lysate separated by size via gel electrophoresis.

-

Protocol:

-

Cell Treatment: Jurkat cells are treated with various concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a defined time (e.g., 6 hours).

-

Lysis: Cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phospho-Pol II CTD (Ser2) (e.g., clone MA5-23510).[4] A separate blot or a stripped blot is incubated with an antibody for total Pol II as a loading control. An antibody for a housekeeping protein like GAPDH or β-actin is also used.

-

Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensity for phospho-Ser2 Pol II is quantified and normalized to the total Pol II or housekeeping protein signal.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]

The Selectivity Profile of MFH290: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of MFH290, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a cysteine-directed covalent inhibitor that demonstrates exceptional selectivity for CDK12 and CDK13 over other cyclin-dependent kinases and the broader kinome.[1][2] It achieves this by forming a covalent bond with a specific cysteine residue (Cys-1039 in CDK12) located in the kinase domain.[1][2][3][4] This targeted inhibition of CDK12/13 leads to the suppression of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn reduces the expression of key DNA damage repair genes.[1][3][4] The high selectivity of this compound minimizes off-target effects, a critical attribute for a therapeutic candidate. This guide presents the quantitative kinase profiling data for this compound and the experimental protocols used to generate this data.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the in vitro potency of this compound against a panel of human cyclin-dependent kinases. The data clearly illustrates the high selectivity of this compound for CDK12 and CDK13.

| Target Kinase | Potency (nM) | Assay Platform |

| CDK12 | 25 | Radioisotope |

| CDK13 | 49 | Radioisotope |

| CDK9 | 114 | Adapta |

| CDK2 | 120 | Z'-Lyte |

| CDK3 | 366 | LanthaScreen™ Eu |

| CDK1 | 1470 | Z'-Lyte |

| CDK5 | 1130 | Z'-Lyte |

| CDK14 | 3130 | LanthaScreen™ Eu |

| CDK16 | 3830 | LanthaScreen™ Eu |

| CDK8 | 4490 | LanthaScreen™ Eu |

| CDK7 | 6020 | Adapta |

| CDK4 | >10000 | Adapta |

| CDK6 | >10000 | Adapta |

Data sourced from the Gray Lab, Dana-Farber Cancer Institute.[5]

Experimental Protocols

The selectivity of this compound was determined using a variety of biochemical kinase assays. The general principles of these assays are outlined below.

Radiometric Kinase Assay (for CDK12 and CDK13)

This assay is considered a gold standard for measuring kinase activity.[6] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

-

Reaction Setup: The kinase, a suitable substrate (e.g., a peptide or protein), the test compound (this compound), and radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.[6][7][8]

-

Incubation: The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

-

Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane that binds the substrate, followed by washing steps to remove unincorporated ATP.[7][9]

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[7][8]

-

Data Analysis: The potency of the inhibitor (e.g., IC50) is determined by measuring the reduction in substrate phosphorylation at various inhibitor concentrations.

Z'-Lyte™ Kinase Assay

The Z'-Lyte™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

-

Principle: The assay uses a peptide substrate labeled with two different fluorophores (a donor and an acceptor). In the absence of phosphorylation, a specific protease cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the peptide, the protease can no longer cleave it, and FRET is maintained.[4][10][11]

-

Reaction Steps:

-

The kinase reaction is performed by incubating the kinase, ATP, the FRET-peptide substrate, and the test compound.

-

A "Development Reagent" containing the site-specific protease is then added.[10]

-

-

Detection: The fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores). The ratio of these emissions is used to calculate the extent of phosphorylation.[11]

-

Data Analysis: A decrease in the emission ratio in the presence of an inhibitor indicates inhibition of kinase activity.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved FRET (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

-

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.[1][5][12]

-

Assay Components: The assay mixture contains the kinase (often tagged, e.g., with GST or His), a Eu-labeled anti-tag antibody, the fluorescent tracer, and the test compound.[2][13]

-

Detection: The TR-FRET signal is measured. Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.[1][5]

Adapta™ Universal Kinase Assay

The Adapta™ assay is a TR-FRET-based immunoassay that quantifies kinase activity by detecting the amount of ADP produced during the kinase reaction.

-

Principle: This assay is based on the competition between ADP generated by the kinase reaction and a fluorescently labeled ADP tracer for binding to a Eu-labeled anti-ADP antibody.[3][14][15]

-

Reaction and Detection:

-

Data Analysis: An increase in the TR-FRET signal in the presence of an inhibitor indicates a decrease in ADP production and thus, inhibition of kinase activity.[15]

Visualizations

Signaling Pathway of CDK12/13 and this compound Inhibition

Caption: Signaling pathway of CDK12/13 and the mechanism of this compound inhibition.

Experimental Workflow for Kinase Selectivity Profiling

Caption: General experimental workflow for determining the kinase selectivity profile of this compound.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SE [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FR [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

The Impact of MFH290 on Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional elongation. By forming a covalent bond with a unique cysteine residue (Cys-1039 in CDK12), this compound effectively and irreversibly neutralizes their kinase activity. This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 position, a critical step for productive transcription elongation. Consequently, this compound treatment results in the downregulation of a specific subset of genes, most notably those involved in the DNA Damage Response (DDR) pathway. This targeted disruption of transcription has profound implications for cancer therapy, particularly in creating synthetic lethality in combination with PARP inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on transcription, and detailed protocols for key experimental assays.

Introduction

Transcription, the process of converting DNA into RNA, is a fundamental cellular process tightly regulated at multiple stages. Transcriptional cyclin-dependent kinases (tCDKs), including CDK12 and CDK13, play a pivotal role in the transition from transcription initiation to productive elongation. These kinases phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), acting as a scaffold for the recruitment of various factors that facilitate RNA processing and elongation.

Dysregulation of transcriptional processes is a hallmark of cancer. The discovery of this compound, a potent and selective covalent inhibitor of CDK12 and CDK13, has provided a valuable chemical tool to probe the function of these kinases and explore their therapeutic potential.[1] This guide will delve into the molecular mechanisms by which this compound modulates transcription, present key quantitative data, and provide detailed experimental protocols for researchers in the field.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a targeted covalent modification of CDK12 and its close homolog CDK13. The molecule is designed to specifically interact with the ATP-binding pocket of these kinases.

Covalent Inhibition of CDK12/13

This compound contains an electrophilic acrylamide "warhead" that forms a covalent bond with the thiol group of Cysteine 1039 (Cys1039) located in a region of CDK12 outside of the canonical kinase domain.[1] This irreversible binding locks the inhibitor in place, leading to sustained inactivation of the kinase.

Inhibition of RNA Polymerase II CTD Phosphorylation

The primary downstream effect of CDK12/13 inhibition by this compound is the reduction of phosphorylation at serine 2 (Ser2) of the Pol II CTD.[1] This phosphorylation event is crucial for the transition into a productive elongation phase and for the recruitment of splicing and polyadenylation factors.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Assay | ||||

| Kinase Inhibition | CDK12/CycK | IC50 | 7.8 nM | [1] |

| CDK13/CycK | IC50 | 4.3 nM | [1] | |

| Cellular Assays | ||||

| Pol II Ser2 Phosphorylation | Jurkat Cells | IC50 | 200 nM | [1] |

| Anti-proliferative Activity | MOLM-14 Cells | GI50 | 1 µM | [1] |

Table 1: Biochemical and Cellular Activity of this compound. This table summarizes the key potency metrics of this compound against its primary targets and in cellular contexts.

| Kinase | Percent of Control @ 1 µM this compound |

| CDK12 | 0 |

| CDK13 | 0 |

| CDK2 | 100 |

| CDK7 | 98 |

| CDK9 | 92 |

Table 2: Kinome Selectivity of this compound. This table demonstrates the high selectivity of this compound for CDK12 and CDK13 over other cyclin-dependent kinases, as determined by a competition-based pulldown assay.[1]

Impact on Transcription Regulation

The inhibition of CDK12/13 by this compound leads to a distinct transcriptional phenotype, primarily characterized by the downregulation of long genes with a high number of introns, particularly those involved in the DNA Damage Response (DDR).

Downregulation of DNA Damage Response Genes

A key consequence of this compound treatment is the suppression of genes essential for homologous recombination repair, such as BRCA1, BRCA2, ATM, and FANCF.[1] This "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction.

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for the Use of MFH290 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1]. It is important to note that this compound is a chemical compound, not a cell line. These application notes provide a comprehensive guide for utilizing this compound in cancer research, specifically in cell culture-based assays.

CDK12 and CDK13 are key regulators of transcription elongation. Their inhibition has been shown to reduce the expression of critical DNA damage response (DDR) genes, creating a "BRCAness" phenotype in cancer cells. This sensitization of cancer cells to DNA-damaging agents and PARP inhibitors makes CDK12/13 inhibitors like this compound a promising area of investigation in oncology[2].

This compound acts by forming a covalent bond with Cysteine-1039 in the kinase domain of CDK12[1]. This irreversible inhibition leads to a downstream reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, ultimately affecting the transcription of key genes[1].

Data Presentation

The following table summarizes the key characteristics and recommended starting concentrations for this compound in in vitro experiments. This data is compiled from publicly available information and should be used as a guideline for experimental design.

| Parameter | Value | Notes |

| Target(s) | CDK12, CDK13 | Covalent inhibitor |

| Mechanism of Action | Forms a covalent bond with Cys-1039 of CDK12, inhibiting RNA Pol II CTD phosphorylation. | Irreversible inhibition. |

| Cell Line Models | Jurkat (T-cell leukemia), MOLM-14 (AML), MV-4-11 (AML), MM.1S (Multiple Myeloma) | And other cancer cell lines with potential dependencies on CDK12/13. |

| Recommended Concentration Range (Cell-based assays) | 10 nM - 1 µM | Optimal concentration should be determined empirically for each cell line and assay. |

| Solvent | DMSO | Prepare a high-concentration stock solution (e.g., 10 mM) and dilute to the final concentration in cell culture medium. |

| Incubation Time | 6 - 72 hours | Dependent on the specific assay (e.g., shorter for signaling studies, longer for proliferation assays). |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Cancer Cell Lines

This protocol provides a general guideline for the culture of suspension cell lines like Jurkat, MOLM-14, and MV-4-11, and adherent cell lines that could be used for this compound studies.

Materials:

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

T-75 Cell Culture Flasks

-

Centrifuge Tubes

-

Hemocytometer or Automated Cell Counter

-

Trypan Blue Solution

Procedure for Suspension Cells (e.g., Jurkat, MOLM-14, MV-4-11):

-

Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage, determine the cell density and viability using a hemocytometer and Trypan Blue.

-

Dilute the cell suspension to a seeding density of 1-2 x 10^5 cells/mL in a new flask with fresh medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Procedure for Adherent Cells:

-

Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Grow cells to 80-90% confluency.

-

Aspirate the medium and wash the cells once with PBS.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: In Vitro Treatment of Cancer Cells with this compound

This protocol describes the treatment of cancer cell lines with this compound for downstream analysis.

Materials:

-

Cultured cancer cells in logarithmic growth phase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Multi-well plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

-

Seed the cells at the desired density in a multi-well plate. Allow the cells to adhere overnight if using an adherent cell line.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (DMSO only) in your experimental setup.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C and 5% CO2.

-

After incubation, proceed with the desired downstream assay (e.g., Western Blotting, Proliferation Assay, or RNA extraction for gene expression analysis).

Protocol 3: Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a direct downstream target of CDK12.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPSPS (phospho S2)

-

Anti-RNA Polymerase II (total)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells treated with this compound and vehicle control using a suitable lysis buffer.

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total RNA Polymerase II and a loading control.

Mandatory Visualizations

Caption: Experimental workflow for treating cancer cell lines with the CDK12/13 inhibitor this compound.

Caption: Signaling pathway of CDK12 and the inhibitory action of this compound.

References

Application Notes and Protocols for MFH290 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction